molecular formula C34H47NO8 B8106560 Methoxy-Tr-NH-PEG7

Methoxy-Tr-NH-PEG7

Cat. No.: B8106560
M. Wt: 597.7 g/mol
InChI Key: LONIPAJJJKAGCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methoxy-Tr-NH-PEG7 is a compound belonging to the class of polyethylene glycol-based linkers used in the synthesis of proteolysis-targeting chimeras (PROTACs). These linkers are crucial for connecting two essential ligands, enabling selective protein degradation by leveraging the ubiquitin-proteasome system within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methoxy-Tr-NH-PEG7 involves the conjugation of a methoxy group to a polyethylene glycol chain, which is then linked to a triazole ring and an amine group. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Methoxy-Tr-NH-PEG7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methoxy-Tr-NH-PEG7 has a wide range of scientific research applications, including:

    Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.

    Biology: Facilitates the study of protein-protein interactions and cellular pathways by enabling selective degradation of target proteins.

    Medicine: Potential therapeutic applications in the treatment of diseases by targeting and degrading disease-causing proteins.

    Industry: Used in the development of novel drug delivery systems and bioconjugation techniques .

Mechanism of Action

Methoxy-Tr-NH-PEG7 functions as a linker in PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein. The linker connects the ligand for the E3 ubiquitin ligase to the ligand for the target protein. This proximity induces ubiquitination of the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and various cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methoxy-Tr-NH-PEG7 is unique due to its specific combination of a methoxy group, triazole ring, and amine group, which provides distinct chemical properties and reactivity. Its specific structure allows for efficient and selective protein degradation in PROTAC applications, making it a valuable tool in scientific research and therapeutic development .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[[(4-methoxyphenyl)-diphenylmethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H47NO8/c1-37-33-14-12-32(13-15-33)34(30-8-4-2-5-9-30,31-10-6-3-7-11-31)35-16-18-38-20-22-40-24-26-42-28-29-43-27-25-41-23-21-39-19-17-36/h2-15,35-36H,16-29H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONIPAJJJKAGCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCOCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H47NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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